molecular formula C13H13NOS2 B2526479 N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide CAS No. 1234859-47-2

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2526479
CAS No.: 1234859-47-2
M. Wt: 263.37
InChI Key: JFLVZTFBBYYVOM-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H13NOS2 and its molecular weight is 263.37. The purity is usually 95%.
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Scientific Research Applications

Dearomatising Rearrangements

Thiophene carboxamides, when treated with lithiated reagents, undergo dearomatising cyclisation, leading to a variety of cyclic products such as pyrrolinones and azepinones. These reactions are valuable for synthesizing heterocyclic compounds with potential applications in medicinal chemistry and materials science (Clayden et al., 2004).

Antimicrobial Activity

Compounds structurally related to thiophene carboxamides have been explored for their antimicrobial activity. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has been studied for its antimicrobial efficacy, demonstrating effectiveness against various microorganisms, which suggests potential applications in developing new antimicrobial agents (Cakmak et al., 2022).

Catalytic Applications and Chemical Transformations

Cyclopropyl carboxamides and related structures have been utilized in various catalytic applications and chemical transformations, including ring-opening reactions and cyclizations. These studies highlight the versatility of cyclopropyl-containing compounds in synthesizing a wide range of chemical products with potential industrial and pharmaceutical applications (Yamashita et al., 1995).

Antiproliferative Activity

The structural motifs present in N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide and its analogs have been explored for antiproliferative activity against various cancer cell lines. This suggests potential applications in cancer research and the development of new anticancer drugs (Lu et al., 2021).

Heterocyclic Synthesis

Thiophene-2-carboxamide derivatives have been used in the synthesis of heterocyclic compounds, demonstrating the utility of these structures in creating biologically active molecules with potential applications in drug discovery and development (Ahmed, 2007).

Mechanism of Action

While the specific mechanism of action for “N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide” is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of biological effects .

Future Directions

Thiophene-based analogs, such as “N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide”, have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-13(12-2-1-6-17-12)14(11-3-4-11)8-10-5-7-16-9-10/h1-2,5-7,9,11H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVZTFBBYYVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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